Fmoc-D-2,4-dinitrophenylalanine

Übersicht

Beschreibung

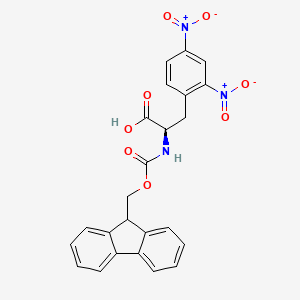

Fmoc-D-2,4-dinitrophenylalanine is a useful research compound. Its molecular formula is C24H19N3O8 and its molecular weight is 477.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The fluorenylmethoxycarbonyl (fmoc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amine groups in biological systems.

Mode of Action

Fmoc-D-2,4-Dinitrophe, as part of the Fmoc group, acts as a base-labile protecting group in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The role of the fmoc group in solid-phase peptide synthesis (spps) is well-documented .

Pharmacokinetics

The related compound 2,4-dinitrophenol exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . This could potentially provide some insight into the pharmacokinetics of Fmoc-D-2,4-Dinitrophe.

Result of Action

The removal of the fmoc group in spps allows for the continuation of peptide chain elongation .

Action Environment

The fmoc group is known to be base-labile, suggesting that the ph of the environment could potentially influence its stability and efficacy .

Biochemische Analyse

Biochemical Properties

Fmoc-D-2,4-dinitrophenylalanine plays a significant role in various biochemical reactions. It is commonly used in peptide synthesis due to its ability to protect the amino group of phenylalanine, preventing unwanted side reactions. The compound interacts with several enzymes and proteins, including proteases and peptidases, which recognize and cleave the Fmoc group, allowing for the controlled release of the amino acid. Additionally, this compound can form complexes with metal ions, influencing its reactivity and stability in biochemical assays .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In cellular environments, this compound can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it can alter cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the Fmoc group to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, affecting their function. Additionally, the dinitrophenyl group can participate in redox reactions, further influencing the activity of enzymes and other proteins. These interactions can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but can degrade when exposed to light, heat, or acidic environments. Over time, the degradation products can influence the compound’s activity and its effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to maximal biological activity, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by proteases that cleave the Fmoc group, releasing free phenylalanine. Additionally, the dinitrophenyl group can undergo reduction and conjugation reactions, leading to the formation of different metabolites. These metabolic processes can affect the overall metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of this compound can influence its biological activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can also affect its stability and activity, as different cellular compartments provide distinct microenvironments .

Biologische Aktivität

Fmoc-D-2,4-dinitrophenylalanine (Fmoc-D-2,4-DNP) is a modified amino acid that serves as a crucial building block in peptide synthesis. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and the dinitrophenyl moiety, imparts distinct biological activities. This article explores the biological activity of Fmoc-D-2,4-DNP, focusing on its mechanisms of action, biochemical properties, and potential applications in research and medicine.

- Molecular Formula : CHNO

- Molecular Weight : 477.4 g/mol

- CAS Number : 1217733-50-0

The Fmoc group is widely used as a protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). It is base-labile, allowing for easy removal under mild conditions to facilitate peptide elongation . The dinitrophenyl group contributes to the compound's reactivity and biological interactions.

Target Interactions

Fmoc-D-2,4-DNP interacts with various enzymes and proteins:

- Enzyme Inhibition : The dinitrophenyl moiety can inhibit specific enzymes by altering their conformation upon binding.

- Cell Signaling Modulation : It influences cell signaling pathways by interacting with receptors and transcription factors, potentially affecting gene expression and cellular metabolism.

1. Enzymatic Stability and Antagonism

Research indicates that peptides incorporating Fmoc modifications exhibit enhanced stability against enzymatic degradation. For instance, studies on analogues of Dynorphin A demonstrated that modifications at specific sites could maintain or alter binding affinities at opioid receptors without compromising stability .

2. Cellular Effects

Fmoc-D-2,4-DNP has shown diverse cellular effects:

- Gene Expression : It can modulate gene expression through interactions with transcription factors.

- Metabolic Pathways : The compound influences metabolic enzymes, leading to alterations in metabolite levels and energy production within cells.

Study on Peptide Synthesis

A study focused on synthesizing peptides with Fmoc-D-2,4-DNP highlighted its role in enhancing the yield and purity of synthesized peptides. The research demonstrated that the presence of the Fmoc group significantly improved the efficiency of solid-phase synthesis techniques compared to traditional methods .

Antioxidant Activity Assessment

In vitro studies assessed the antioxidant properties of compounds related to Fmoc-D-2,4-DNP. Results indicated that derivatives exhibited significant free radical scavenging activity, suggesting potential applications in antioxidant therapies .

Data Table: Biological Activities of this compound

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Description:

Fmoc-D-DNP-Ala serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and facilitates the sequential addition of amino acids to form peptides.

Case Study:

In a study investigating the synthesis of neuropeptides, Fmoc-D-DNP-Ala was incorporated into the peptide chain to enhance the stability and bioactivity of the resulting compounds. The high purity achieved through SPPS using this compound demonstrated its effectiveness as a building block in complex peptide assembly .

Bioconjugation

Description:

The dinitrophenyl group attached to Fmoc-D-DNP-Ala enables effective conjugation with various biomolecules, which is essential for developing targeted drug delivery systems.

Case Study:

Research on antibody-drug conjugates (ADCs) utilized Fmoc-D-DNP-Ala to link cytotoxic drugs to monoclonal antibodies. The study highlighted how the dinitrophenyl moiety facilitated stable attachment while preserving the biological activity of the antibody, leading to enhanced therapeutic efficacy against cancer cells .

Fluorescent Labeling

Description:

The mild deprotection conditions of the Fmoc group allow for the creation of fluorescently labeled peptides suitable for imaging applications in biological research.

Case Study:

A study focused on tracking peptide interactions within live cells employed Fmoc-D-DNP-Ala as a fluorescent tag. The resulting labeled peptides provided insights into cellular uptake mechanisms and localization patterns, demonstrating the compound's utility in live-cell imaging .

Analytical Chemistry

Description:

Fmoc-D-DNP-Ala is often used as a standard in chromatographic techniques, aiding in the quantification and analysis of peptide mixtures.

Data Table: Chromatographic Analysis

| Parameter | Value |

|---|---|

| Retention Time (min) | 11.25 |

| Column Type | Beckman Ultrasphere |

| Flow Rate (mL/min) | 1.0 |

| Detection Wavelength (nm) | 254 |

| Sample Preparation | 2 mg/1 mL Acetonitrile/Water |

This data illustrates how Fmoc-D-DNP-Ala can be effectively utilized in HPLC methods for accurate peptide quantification, ensuring reliable results in research studies .

Drug Development

Description:

The structural properties of Fmoc-D-DNP-Ala facilitate the exploration of new therapeutic agents, particularly in designing inhibitors targeting specific enzymes or receptors involved in disease pathways.

Case Study:

In drug discovery research aimed at developing enzyme inhibitors for metabolic disorders, Fmoc-D-DNP-Ala was employed to synthesize a library of compounds. The dinitrophenyl modification improved binding affinity to target enzymes, showcasing its potential in therapeutic applications .

Eigenschaften

IUPAC Name |

(2R)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSAAJIMRIRWEU-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.